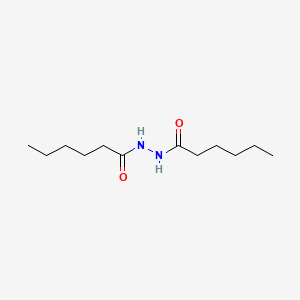

Hexanoic acid,2-(1-oxohexyl)hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

1530-76-3 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

N'-hexanoylhexanehydrazide |

InChI |

InChI=1S/C12H24N2O2/c1-3-5-7-9-11(15)13-14-12(16)10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

ATXVAOYINYICFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NNC(=O)CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of N,n Dihexanoylhydrazine

Established Synthetic Routes for Acyl Hydrazides

Traditional methods for the synthesis of N,N'-diacylhydrazines have been well-documented, primarily involving the reaction of carboxylic acid derivatives with hydrazine (B178648). These routes, while effective, often necessitate specific activating agents or multi-step procedures.

Condensation Reactions with Carboxylic Acids and Hydrazine Derivatives

The direct condensation of carboxylic acids with hydrazine hydrate (B1144303) represents a fundamental approach to the formation of N,N'-diacylhydrazines. researchgate.netbohrium.comimust.edu.cn This reaction typically proceeds by the nucleophilic attack of hydrazine on the carbonyl carbon of the carboxylic acid. The initial attack forms a tetrahedral intermediate which then eliminates a molecule of water to form the acyl hydrazide. To form the diacylhydrazine, this process is repeated with a second molecule of the carboxylic acid.

The direct reaction can be sluggish and often requires harsh conditions, such as high temperatures, to drive the dehydration process. To circumvent these challenges, activating agents are often employed. One such effective method involves the use of the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, which facilitates a one-pot synthesis of symmetrical and asymmetrical diacylhydrazines from carboxylic acids under mild conditions. bohrium.comresearchgate.net

The proposed mechanism for the Vilsmeier reagent-mediated synthesis involves the initial activation of the carboxylic acid to form a reactive acyl chloride equivalent. This is then susceptible to nucleophilic attack by hydrazine, leading to the formation of the acylhydrazide, which can then react with a second activated carboxylic acid to yield the final diacylhydrazine product. This method offers advantages in terms of cleanliness, simplicity, and good to excellent yields. bohrium.com

Ester Hydrazinolysis Approaches

The hydrazinolysis of esters is a widely utilized and standard method for the preparation of carbohydrazides, which are key intermediates in the synthesis of N,N'-diacylhydrazines. researchgate.net This method involves the reaction of an ester, such as hexyl hexanoate (B1226103), with hydrazine hydrate, typically under reflux in an alcoholic solvent like ethanol (B145695). nih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol (hexanol in this case).

To synthesize N,N'-dihexanoylhydrazine via this route, the initially formed hexanoyl hydrazide would need to react with another molecule of an activated hexanoic acid derivative, such as hexanoyl chloride, or undergo a second hydrazinolysis with a hexanoic acid ester, although the latter is less common for forming symmetrical diacylhydrazines directly. A patented process for the preparation of N,N'-diacetylhydrazine describes the reaction of hydrazine hydrate with high-boiling-point ester compounds at elevated temperatures, suggesting a potential pathway for the direct formation of diacylhydrazines from esters under specific conditions. imust.edu.cn

The synthesis of the precursor, hexyl hexanoate, can be efficiently achieved from hexanoic acid through various catalytic methods. magritek.commdpi.com

Amide Coupling Strategies for Diacyl Hydrazide Formation

Amide bond formation is a cornerstone of organic synthesis, and the strategies developed in this area are directly applicable to the synthesis of diacylhydrazines. These methods typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine, or in this case, a hydrazine derivative. growingscience.com

A common approach involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govyoutube.com The carboxylic acid first reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of hydrazine or a pre-formed acyl hydrazide to generate the desired product. libretexts.orgchemistrysteps.com

For the synthesis of N,N'-dihexanoylhydrazine, one could envision a two-step process where hexanoic acid is first coupled with hydrazine to form hexanoyl hydrazide, which is then subsequently reacted with a second equivalent of activated hexanoic acid. Alternatively, direct coupling of two equivalents of hexanoic acid with one equivalent of hydrazine using these reagents could potentially yield the symmetrical diacylhydrazine in a one-pot reaction, although careful control of stoichiometry would be crucial to avoid the formation of the mono-acylated product.

Another strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The reaction of an acyl chloride with a carbohydrazide (B1668358) is a common method for producing N,N'-diacylhydrazines. researchgate.net For instance, hexanoyl chloride could be reacted with hexanoyl hydrazide to yield N,N'-dihexanoylhydrazine.

| Coupling Reagent/Method | General Reaction Conditions | Key Intermediates | Advantages |

|---|---|---|---|

| DCC/DMAP | Anhydrous organic solvent (e.g., CH2Cl2), room temperature | O-acylisourea | High yields, mild conditions |

| EDCI/HOBt | Aqueous or organic solvent, room temperature | HOBt active ester | Water-soluble byproducts, reduced racemization |

| Acyl Chloride | Anhydrous organic solvent, often with a base (e.g., pyridine, triethylamine) | Acyl chloride | High reactivity of acyl chloride |

Novel and Sustainable Synthesis Techniques

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Mechanochemical Synthesis via Grinding Techniques

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force, has emerged as a powerful tool for green synthesis. rsc.org Grinding techniques, such as using a mortar and pestle or a ball mill, can facilitate reactions between solid reactants in the absence of a solvent. nih.govresearchgate.netmdpi.comrsc.orgmdpi.com

The solvent-free synthesis of hydrazides from carboxylic acids and hydrazine hydrate has been successfully demonstrated using this approach. researchgate.net The grinding of the reactants together initiates the reaction, often leading to the formation of the product in high yield with minimal work-up. This method is not only environmentally benign but can also be faster and more efficient than traditional solution-phase reactions. While specific studies on the mechanochemical synthesis of N,N'-dihexanoylhydrazine are not extensively documented, the established success with other hydrazides suggests its high potential for this compound. The intimate mixing and increased reactivity provided by the mechanical energy can drive the condensation reaction forward.

| Mechanochemical Method | Typical Equipment | Key Advantages | Potential for N,N'-Dihexanoylhydrazine Synthesis |

|---|---|---|---|

| Manual Grinding | Mortar and Pestle | Simple, low-cost, solvent-free | Feasible for small-scale synthesis |

| Ball Milling | Planetary or shaker ball mill | Reproducible, scalable, efficient mixing | High potential for efficient and scalable solvent-free synthesis |

Continuous Flow Reaction Systems for Scalable Production

Continuous flow chemistry has revolutionized the landscape of chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. iitb.ac.inresearchgate.netspectrabase.comrsc.orgfigshare.compharmablock.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.

For the production of N,N'-dihexanoylhydrazine, this process could be extended by introducing a third stage where the initially formed hexanoyl hydrazide reacts with another equivalent of activated hexanoic acid. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors would be crucial for optimizing the yield of the desired diacylhydrazine and minimizing the formation of byproducts. The inherent safety features of flow chemistry, such as small reaction volumes and excellent heat transfer, make it particularly suitable for handling potentially hazardous reagents like hydrazine.

| Flow Reactor Stage | Typical Reaction | Key Parameters to Control | Advantages for Scalable Production |

|---|---|---|---|

| Stage 1 | Esterification of Hexanoic Acid | Temperature, Residence Time, Catalyst | Rapid and efficient formation of the ester intermediate |

| Stage 2 | Hydrazinolysis of Hexyl Hexanoate | Temperature, Residence Time, Stoichiometry | Controlled formation of hexanoyl hydrazide |

| Stage 3 (Hypothetical) | Acylation of Hexanoyl Hydrazide | Temperature, Residence Time, Nature of Acylating Agent | Continuous formation of the final diacylhydrazine product |

Green Chemistry Principles in Hexanoic acid, 2-(1-oxohexyl)hydrazide Synthesis

The application of green chemistry principles to the synthesis of N,N'-dihexanoylhydrazine is crucial for developing environmentally benign and efficient processes. Key principles include maximizing atom economy, utilizing safer solvents, enhancing energy efficiency, and reducing waste.

Conventional methods for synthesizing diacylhydrazides often involve the use of acyl chlorides, which can produce hazardous hydrogen chloride gas as a byproduct. Greener alternatives focus on direct condensation reactions or catalytic approaches that minimize waste. For instance, the direct reaction of hexanoic acid with hydrazine hydrate is a more atom-economical route, though it may require catalysts and specific conditions to achieve high yields.

The choice of solvent is another critical aspect of green synthesis. Shifting from traditional volatile organic compounds (VOCs) like dichloromethane (B109758) to safer, bio-based solvents such as ethanol or even water can significantly reduce the environmental impact of the synthesis. researchgate.net Some modern approaches aim for solvent-free conditions, further enhancing the green credentials of the process.

Energy efficiency is addressed by employing catalytic methods that allow reactions to proceed at lower temperatures and pressures. researchgate.net For example, visible-light-mediated photocatalysis represents an emerging green method for the oxidative coupling of hydrazides, offering a metal-free and low-energy pathway to N,N'-diacylhydrazines. researchgate.net

The table below summarizes various green chemistry approaches applicable to the synthesis of diacylhydrazides like N,N'-dihexanoylhydrazine.

| Green Principle | Synthetic Approach | Advantages |

| Atom Economy | Direct condensation of hexanoic acid and hydrazine | Minimizes byproducts compared to acyl chloride route. |

| Safer Solvents | Use of ethanol, water, or solvent-free conditions | Reduces environmental pollution and health hazards. researchgate.net |

| Energy Efficiency | Catalytic methods (e.g., organocatalysis, photocatalysis) | Lowers reaction temperatures and energy consumption. researchgate.netresearchgate.net |

| Waste Reduction | One-pot synthesis protocols | Decreases the number of separation and purification steps, reducing solvent and material waste. organic-chemistry.orgnih.gov |

Mechanistic Pathways of Diacyl Hydrazide Formation

The formation of N,N'-dihexanoylhydrazine can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions.

A common route involves the acylation of hydrazine. In a typical synthesis starting from hexanoyl chloride and hydrazine, the reaction proceeds via a nucleophilic acyl substitution. The first equivalent of hexanoyl chloride reacts with a nitrogen atom of hydrazine to form hexanoyl hydrazide. The second acylation can then occur on the remaining -NH2 group to yield the symmetrical N,N'-dihexanoylhydrazine.

Alternatively, starting from hexanoic acid, a coupling agent is often required to activate the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can form an unstable, reactive ester intermediate. researchgate.net This intermediate readily reacts with hydrazine or a mono-acylated hydrazide to form the diacyl product. researchgate.net

The mechanism of diacylhydrazide formation involves several key intermediates. When using carboxylic acids and coupling agents, an O-acylisourea intermediate is often formed, which is highly reactive. researchgate.net This can then be converted to an active ester, which serves as a more stable but still reactive intermediate for the subsequent amidation step.

In catalytic systems, such as the ruthenium-pincer-catalyzed N,N-dialkylation of acylhydrazides using alcohols, the reaction is proposed to proceed through a hydrazone intermediate via a "borrowing hydrogen" pathway. organic-chemistry.org This mechanism involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then condenses with the acylhydrazide to form a hydrazone. Subsequent reduction of the hydrazone and N-alkylation leads to the final product. While this specific example is for N,N-dialkylation, similar condensation-based mechanisms are plausible for diacylation under certain catalytic conditions.

The transition states in these reactions typically involve the tetrahedral intermediate characteristic of nucleophilic acyl substitution. The stability of this intermediate and the energy barrier to its formation and collapse are influenced by the solvent, catalyst, and the nature of the leaving group.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of N,N'-dihexanoylhydrazine synthesis. Catalysts can lower the activation energy, increase the reaction rate, and enable the use of milder reaction conditions.

Acid Catalysis: In the condensation of carboxylic acids and hydrazines, a catalytic amount of a strong acid can protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.

Base Catalysis: Base-assisted methods, such as those using potassium tert-butoxide (KOtBu), can deprotonate the hydrazine or acylhydrazide, increasing its nucleophilicity and promoting the reaction. organic-chemistry.org

Metal Catalysis: Transition metal catalysts, particularly ruthenium complexes, have been shown to be highly effective. organic-chemistry.org A ruthenium pincer catalyst, for example, can facilitate the one-pot synthesis of N,N-disubstituted acylhydrazides from alcohols with excellent yields. organic-chemistry.orgnih.gov These catalysts operate through novel mechanistic pathways, such as the borrowing hydrogen strategy, which are both efficient and sustainable, producing water as the only byproduct. organic-chemistry.orgnih.gov

Organocatalysis: Non-metal catalysts can also be employed. For instance, sequential organocatalytic cycles have been used for the synthesis of complex chiral hydrazides, demonstrating high stereocontrol and yields from commercially available reagents. nih.gov

The following table details the role of different catalysts in diacylhydrazide synthesis.

| Catalyst Type | Example | Role in Synthesis | Outcome |

| Acid | HCl | Protonates carbonyl, increasing electrophilicity. | Enhances reaction rate between carboxylic acids and hydrazines. researchgate.net |

| Base | KOtBu | Deprotonates nucleophile, increasing its reactivity. | Promotes efficient acylation. organic-chemistry.org |

| Metal | Ruthenium Pincer Complex | Enables N-alkylation with alcohols via "borrowing hydrogen". | High selectivity and yield; sustainable process with water as byproduct. organic-chemistry.orgnih.gov |

| Organocatalyst | Proline Derivatives | Used in sequential reactions for stereocontrol. | Access to complex, chiral hydrazides with high stereoselectivity. nih.gov |

Purification and Isolation Strategies for High-Purity Hexanoic acid, 2-(1-oxohexyl)hydrazide

Obtaining high-purity N,N'-dihexanoylhydrazine is essential for its reliable use in further applications. The primary purification techniques include recrystallization, column chromatography, and washing.

The choice of purification method depends on the nature of the impurities present. After the reaction is complete, a common initial step is to remove the solvent under reduced pressure. nih.gov The crude product can then be washed with a suitable solvent to remove unreacted starting materials and soluble byproducts. For instance, washing with a sodium hydroxide (B78521) solution followed by a saturated sodium chloride solution can remove acidic impurities and residual salts. nih.gov

Recrystallization is a highly effective method for purifying solid products. The crude N,N'-dihexanoylhydrazide is dissolved in a minimum amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. Ethanol is often a suitable solvent for this purpose. nih.gov As the solution cools, the pure product crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by vacuum filtration and dried.

Column Chromatography on a silica (B1680970) gel stationary phase is employed when recrystallization is insufficient to separate the product from impurities with similar solubility profiles. nih.gov A solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and dichloromethane, is chosen to effectively separate the components. nih.gov The product is collected in fractions as it elutes from the column, and the fractions containing the pure compound are combined and the solvent evaporated.

The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.netnih.gov

Exploration of Chemical Transformations and Derivatization Strategies Involving N,n Dihexanoylhydrazine

Reactivity Profiles of the Hydrazide Functional Group

The chemical nature of N,N'-Dihexanoylhydrazine is dictated by the electronic properties of the diacylhydrazine moiety. The two acyl groups significantly influence the nucleophilicity of the nitrogen atoms compared to hydrazine (B178648), and the presence of carbonyl groups and N-H protons allows for complex reactive behaviors, including tautomerism.

The reactivity of the N,N'-diacylhydrazine functional group is ambident in nature, capable of engaging in both nucleophilic and electrophilic interactions. The lone pairs of electrons on the nitrogen atoms impart nucleophilic character, although this is attenuated by the electron-withdrawing effect of the adjacent carbonyl groups.

Nucleophilic Reactions: Despite the reduced basicity and nucleophilicity compared to hydrazine, the nitrogen atoms of N,N'-Dihexanoylhydrazine can still participate in nucleophilic reactions. Under basic conditions, deprotonation of the N-H bonds generates a more potent nucleophilic anion. This anion can react with various electrophiles. For instance, it can undergo alkylation or acylation reactions, although forcing conditions might be required. The nucleophilicity is generally lower than that of simple hydrazines due to resonance delocalization of the nitrogen lone pairs into the adjacent carbonyl groups.

Electrophilic Reactions: The carbonyl carbons in the hexanoyl groups are electrophilic centers, susceptible to attack by strong nucleophiles. However, these reactions are typical of amides and are generally less favorable than reactions at the nitrogen atoms. More significant electrophilic character can be induced at the nitrogen atoms under specific conditions. For example, in the synthesis of certain heterocyclic compounds, the diacylhydrazine moiety can act as a precursor that, upon activation, engages with nucleophiles.

The table below summarizes the potential sites of reactivity in N,N'-Dihexanoylhydrazine.

| Functional Group Component | Type of Reactivity | Potential Reactions |

| Hydrazide Nitrogen Atoms (N-H) | Nucleophilic | Deprotonation followed by alkylation or acylation |

| Carbonyl Carbon Atoms (C=O) | Electrophilic | Nucleophilic acyl substitution (requires strong nucleophiles) |

N,N'-Dihexanoylhydrazine can theoretically exist in different tautomeric forms, which can significantly influence its reactivity. The most relevant tautomerism is the amido-iminol form, which is analogous to the keto-enol tautomerism observed in carbonyl compounds.

The predominant form is the diamide (B1670390) tautomer. However, it can tautomerize to the amido-iminol form, where a proton migrates from a nitrogen atom to a carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (an iminol).

Diamide (Keto) Form <=> Amido-Iminol (Enol) Form

The equilibrium between these forms is typically heavily shifted towards the more stable diamide form. However, the transient formation of the iminol tautomer can be crucial in certain reactions. The iminol form possesses a nucleophilic hydroxyl group and can alter the electronic properties of the molecule, potentially facilitating cyclization reactions or reactions with specific electrophiles. For example, the formation of the iminol tautomer is a key step in the synthesis of certain heterocycles, such as 1,3,4-oxadiazoles, from diacylhydrazine precursors. The reaction conditions, including solvent polarity and pH, can influence the position of this tautomeric equilibrium.

Derivatization for Analytical and Research Applications

The reactive nature of the diacylhydrazine moiety allows for its use in various derivatization strategies, enhancing its utility in analytical chemistry and as a scaffold for building complex molecules for research.

While hydrazines are widely used as derivatizing agents for carbonyl compounds to improve their detection in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of N,N'-Dihexanoylhydrazine itself as a derivatization agent is not common. More typically, simpler hydrazines are employed for this purpose. However, the principle of derivatization can be illustrated. Hydrazine-based reagents react with aldehydes and ketones to form stable hydrazones, which are often more volatile and thermally stable for GC analysis and can enhance ionization efficiency in MS.

Theoretically, N,N'-Dihexanoylhydrazine could be modified to act as a derivatization tag. For instance, by introducing a reporter group (e.g., a fluorophore or a readily ionizable moiety) onto one of the hexanoyl chains and then selectively hydrolyzing one of the acyl groups to generate a reactive monoacylhydrazine, a tailored derivatization agent could be produced.

The diacylhydrazine scaffold can be incorporated into larger molecules to create conjugates and bioconjugates for various research applications. Recent studies have demonstrated the synthesis of DNA-conjugated diacylhydrazines, showcasing the compatibility of diacylhydrazine chemistry with biological macromolecules. acs.org This involves leveraging specific reactions that are mild enough to not damage the biomolecule.

Furthermore, the principles of hydrazine chemistry are central to the development of activity-based protein profiling (ABPP) probes. researchgate.net Hydrazine-based probes can be designed to covalently target electrophilic cofactors or intermediates within enzyme active sites. researchgate.net By functionalizing a diacylhydrazine like N,N'-Dihexanoylhydrazine with reporter tags (e.g., fluorophores or biotin), it could serve as a core structure for developing probes to investigate specific biological processes.

A primary application of N,N'-diacylhydrazines in synthetic chemistry is as precursors for the synthesis of hydrazone derivatives and various five-membered heterocycles. imust.edu.cnresearchgate.net

Hydrazone Derivatives: While N,N'-Dihexanoylhydrazine itself does not react with aldehydes and ketones to form simple hydrazones due to the acylation of both nitrogens, its mono-acylated precursor, hexanoylhydrazine, readily undergoes this condensation reaction. libretexts.orgchemguide.co.ukyoutube.comquora.com The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

Heterocyclic Synthesis: N,N'-Dihexanoylhydrazine is a valuable intermediate for synthesizing important heterocyclic systems. imust.edu.cnresearchgate.net A common transformation is the double dehydration cyclization reaction to form 2,5-disubstituted-1,3,4-oxadiazoles. In this case, N,N'-Dihexanoylhydrazine would yield 2,5-dipentyl-1,3,4-oxadiazole. This cyclization can be achieved using various dehydrating agents such as phosphorus oxychloride, sulfuric acid, or thionyl chloride. Similarly, reaction with phosphorus pentasulfide or Lawesson's reagent can lead to the formation of the corresponding 2,5-dipentyl-1,3,4-thiadiazole. These heterocyclic cores are prevalent in medicinal chemistry and materials science.

The table below outlines some key heterocyclic systems derivable from diacylhydrazines.

| Starting Material | Reagent/Condition | Product Heterocycle |

| N,N'-Diacylhydrazine | Dehydrating Agent (e.g., POCl₃) | 1,3,4-Oxadiazole |

| N,N'-Diacylhydrazine | Thionating Agent (e.g., P₂S₅) | 1,3,4-Thiadiazole |

| N,N'-Diacylhydrazine | Ammonia/Amine source, heat | 1,2,4-Triazole |

Controlled Chemical Degradation Studies

The chemical stability and reactivity of Hexanoic acid, 2-(1-oxohexyl)hydrazide, also known as N,N'-dihexanoylhydrazine, are critical parameters influencing its behavior in various chemical environments. The presence of two amide-like linkages connected by a nitrogen-nitrogen single bond confers a unique reactivity profile. This section explores its degradation through hydrolytic, oxidative, and reductive pathways.

Hydrolytic Stability and Decomposition Pathways

N,N'-Dihexanoylhydrazine contains two acyl-nitrogen bonds, which are susceptible to hydrolysis under both acidic and basic conditions. The stability of the molecule is therefore highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis

In an acidic environment, the hydrolysis of N,N'-dihexanoylhydrazine is initiated by the protonation of one of the carbonyl oxygen atoms. youtube.comkhanacademy.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers and elimination steps lead to the cleavage of the carbon-nitrogen bond.

The decomposition is expected to occur in a stepwise manner. The initial hydrolysis cleaves one of the acyl groups, yielding hexanoic acid and hexanohydrazide (B1294361). nih.gov Under continued acidic conditions and heat, the resulting hexanohydrazide can undergo further hydrolysis to produce a second molecule of hexanoic acid and hydrazine. youtube.com

Base-Catalyzed Hydrolysis

Under basic conditions, the degradation occurs via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. libretexts.org This forms a tetrahedral intermediate, which then collapses to cleave the C-N bond, resulting in the formation of a hexanoate (B1226103) anion and a hexanoylhydrazide anion. This process is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the leaving group. libretexts.org Similar to the acid-catalyzed pathway, the intermediate hexanohydrazide can be further hydrolyzed to yield another equivalent of hexanoate and hydrazine.

The table below summarizes the expected decomposition pathways under different hydrolytic conditions.

| Condition | Catalyst | Initial Products | Final Products | General Mechanism |

|---|---|---|---|---|

| Acidic (pH < 7) | H₃O⁺ | Hexanoic acid + Hexanohydrazide | Hexanoic acid + Hydrazine | Protonation of carbonyl oxygen followed by nucleophilic attack of water. youtube.comkhanacademy.org |

| Basic (pH > 7) | OH⁻ | Hexanoate + Hexanohydrazide | Hexanoate + Hydrazine | Nucleophilic attack of hydroxide ion on the carbonyl carbon. libretexts.org |

Oxidative and Reductive Transformations

The nitrogen-nitrogen bond and the adjacent carbonyl groups in N,N'-dihexanoylhydrazine are potential sites for oxidative and reductive reactions.

Oxidative Transformations

The diacylhydrazine moiety is susceptible to oxidation by various reagents. The outcome of the oxidation is highly dependent on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents, such as sodium hypochlorite, can cause the complete breakdown of the molecule. This oxidative degradation can lead to the formation of carboxylic acids and nitrogen gas. nih.gov

Conversely, milder oxidation is a common method for the synthesis of N,N'-diacylhydrazines from the corresponding acid hydrazides. tandfonline.com Reagents like iodobenzene (B50100) diacetate or copper(II) acetate (B1210297) are used for this type of oxidative coupling, which suggests that the N-H bonds of the hydrazine precursor are susceptible to oxidation to form the N,N'-diacyl structure. nih.govtandfonline.com The oxidation of N,N'-dihexanoylhydrazine itself could potentially proceed to form azo compounds under specific conditions, a known transformation for other hydrazine derivatives. organic-chemistry.orgacs.org

The following table outlines potential outcomes of oxidative transformations.

| Oxidizing Agent Class | Example Reagent | Potential Products | Reaction Type |

|---|---|---|---|

| Strong Oxidants | Sodium hypochlorite | Hexanoic acid + Nitrogen gas (N₂) | Oxidative decomposition nih.gov |

| Mild Oxidants | Iodobenzene diacetate | (Further oxidation products, e.g., azo compounds) | Oxidative coupling (in synthesis) / Dehydrogenation tandfonline.com |

| Metal-based Oxidants | Copper(II) acetate | (Further oxidation products) | Oxidative coupling (in synthesis) nih.gov |

Reductive Transformations

The reduction of N,N'-dihexanoylhydrazine can target either the carbonyl groups or the nitrogen-nitrogen bond. The amide functionalities in the molecule are generally resistant to reduction but can be reduced by powerful reducing agents.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce amides to amines. libretexts.org By analogy, the reduction of N,N'-dihexanoylhydrazine would likely convert the two carbonyl groups into methylene (B1212753) groups, yielding N,N'-dihexylhydrazine.

The cleavage of the N-N bond is another possible reductive pathway, although this typically requires specific catalytic conditions. The Wolff-Kishner reduction, for example, involves the reduction of hydrazones to alkanes under basic conditions, demonstrating the reactivity of hydrazine derivatives in reduction reactions. libretexts.org However, the direct reductive cleavage of the N-N bond in a diacylhydrazine is less commonly documented and would likely require specific catalysts.

The table below summarizes potential reductive transformations.

| Reducing Agent Class | Example Reagent | Potential Product | Target Functional Group |

|---|---|---|---|

| Hydride Reagents | Lithium aluminum hydride (LiAlH₄) | N,N'-Dihexylhydrazine | Carbonyl groups libretexts.org |

| Catalytic Hydrogenation | H₂ / Metal Catalyst (e.g., Pd, Pt) | Hexanamide or N-Hexylhexanamide | N-N bond cleavage |

Mechanistic Investigations of Molecular Interactions and Biochemical Pathways Class Based Research

Elucidation of Enzyme Inhibition Mechanisms by Related Hydrazide Scaffolds

The hydrazide moiety is a key structural feature in numerous enzyme inhibitors. Research into related compounds has revealed sophisticated mechanisms of action, including detailed kinetic profiles and complex interactions with enzyme active sites and allosteric sites.

Kinetic Characterization of Ligand-Enzyme Binding

Kinetic studies are fundamental to characterizing the interaction between an inhibitor and an enzyme. For hydrazide and its derivatives, these studies have identified a range of inhibition types, from reversible to irreversible, and have quantified their potency.

Hydrazide-hydrazones, for instance, have been identified as potent inhibitors of laccase, a copper-containing enzyme. Kinetic analysis of a series of these compounds demonstrated varied inhibition mechanisms, including competitive, non-competitive, and uncompetitive inhibition, with inhibition constants (Kᵢ) in the micromolar range mdpi.com. For example, certain derivatives of 4-hydroxybenzhydrazide (4-HBAH) act as competitive inhibitors of laccase with Kᵢ values ranging from 24 to 674 µM mdpi.com. In contrast, derivatives with bulkier substituents were found to act as non-competitive or uncompetitive inhibitors, suggesting binding to sites other than the active site mdpi.com.

The hydrazide/hydrazine (B178648) class of compounds are also well-known inhibitors of monoamine oxidase (MAO) enzymes. Early MAO inhibitors like iproniazid and phenelzine are hydrazine derivatives that cause irreversible inhibition by forming a covalent bond with the flavin coenzyme of the enzyme nih.gov. More recent research has focused on developing reversible hydrazone inhibitors of MAO to reduce side effects nih.gov. Kinetic studies of these newer hydrazone derivatives against human MAO-A and MAO-B have identified potent, selective, and competitive inhibitors, with IC₅₀ values in the nanomolar to micromolar range nih.gov. For example, phenylhydrazine acts as an irreversible inhibitor, whereas hydralazine is a reversible competitive inhibitor of monoamine oxidase nih.gov.

Furthermore, the hydrazide group has been explored as a core functionality for the irreversible inhibition of quinone-dependent amine oxidases like lysyl oxidase, an important enzyme in cancer metastasis tandfonline.comclarku.edu. Kinetic analyses are employed to determine the parameters of this irreversible inhibition, highlighting the potential of the hydrazide motif in designing potent and selective enzyme inhibitors tandfonline.comclarku.edu. Other studies have identified hydrazide and hydrazine derivatives as novel inhibitors of aspartic proteases, such as human cathepsin D and Plasmodium falciparum plasmepsin-II, with IC₅₀ values in the low micromolar range (1-2.5 µM) researchgate.net.

Table 1: Kinetic Parameters of Enzyme Inhibition by Various Hydrazide Scaffolds

| Compound Class | Target Enzyme | Inhibition Type | Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazones | Laccase | Competitive | Kᵢ = 24.0–26.4 µM | nih.gov |

| 4-HBAH Derivatives | Laccase | Competitive | Kᵢ = 24–674 µM | mdpi.com |

| Hydrazide-hydrazones | Laccase | Uncompetitive | Kᵢ = 17.9 µM | mdpi.com |

| Hydrazide-hydrazones | Laccase | Non-competitive | Kᵢ = 32.0 µM | mdpi.com |

| Hydrazone Derivatives | hMAO-A | Competitive | IC₅₀ = 0.028 µM | nih.gov |

| Hydrazide Derivatives | Aspartic Proteases | - | IC₅₀ = 1-2.5 µM | researchgate.net |

| Hydrazide-2-oxindole | GSK-3β Kinase | - | IC₅₀ = 11.02 µM | rsc.org |

Allosteric Modulation and Active Site Interactions

Beyond direct competitive inhibition, hydrazide scaffolds have been shown to exert their effects through allosteric modulation and specific interactions within enzyme active sites.

A significant finding is the development of hydrazide-containing class I histone deacetylase (HDAC) inhibitors that demonstrate allosteric inhibition nih.govnih.gov. Unlike traditional HDAC inhibitors that chelate the active site zinc ion, these hydrazide derivatives bind to an alternative site, inducing a conformational change that inhibits the enzyme's function nih.govnih.gov. This allosteric mechanism offers potential advantages, such as increased selectivity and a different pharmacological profile nih.govnih.gov.

Molecular docking studies have been instrumental in visualizing the interactions between hydrazide-based inhibitors and the amino acid residues of their target enzymes. For hydrazide-hydrazone inhibitors of laccase, docking revealed that a slim salicylic aldehyde framework is crucial for stabilizing the molecule near the substrate docking site mdpi.com. In another example, docking of (E)-N'-benzylidenebenzohydrazide analogues into the active site of E. coli FabH, an enzyme involved in fatty acid synthesis, showed that they bind to the same active site as the endogenous malonyl-CoA ligand nih.gov. The interactions involved hydrogen bonds and hydrophobic contacts with key residues nih.gov. Similarly, docking studies of hydrazide-2-oxindole analogues as inhibitors of GSK-3β kinase have elucidated the binding modes and interactions responsible for their inhibitory activity rsc.orgrsc.org.

Molecular Recognition Processes in Biological Systems

The biological activity of hydrazide-containing molecules is predicated on their ability to be recognized by and bind to specific biomolecules, such as proteins and receptors. This molecular recognition is governed by a variety of non-covalent interactions.

Investigation of Specific Binding Events with Biomolecules

The acylhydrazone moiety (-CONHN=CH-) is recognized as a privileged structure in medicinal chemistry, in part due to its capacity for molecular recognition mdpi.commdpi.com. This group contains both hydrogen bond donors (the N-H group) and acceptors (the C=O and C=N groups), allowing it to form stable complexes with biological targets mdpi.comnih.gov.

Molecular docking simulations have provided detailed insights into these binding events. For instance, the docking of novel tritopic hydrazone ligands against tyrosinase from Bacillus megaterium revealed favorable binding energies, indicating a strong interaction mdpi.com. Studies on aldisine derivatives containing an acylhydrazone moiety showed that this group enhances hydrogen bonding between the molecules and the tobacco mosaic virus (TMV) coat protein, which is correlated with their antiviral activity mdpi.com. The hydrazone's structural flexibility and ability to form multiple hydrogen bonds are key to its role in molecular recognition mdpi.commdpi.com.

Receptor-Ligand Interaction Studies using Related Hydrazide Analogues

Docking studies serve as powerful computational tools to simulate and analyze the interactions between hydrazide analogues (the ligands) and their biological receptors. These studies predict the binding conformation and affinity of the ligand within the receptor's binding site.

For example, in silico molecular docking of salicylic acid hydrazide hydrazones with the active site of the Tropomyosin Receptor Kinase A (TRKA) receptor showed that the most active compounds interacted in a manner similar to previously reported TRKA inhibitors, exhibiting high docking scores nih.gov. Similarly, computational studies of hydrazide derivatives as potential inhibitors of the COX-2 enzyme predicted strong binding affinity, which was supported by the estimation of binding free energies researchgate.net. These studies often reveal specific interactions, such as hydrogen bonds with catalytic residues (e.g., the catalytic dyad in aspartic proteases) or hydrophobic interactions that anchor the ligand in the binding pocket researchgate.netnih.gov.

Table 2: Examples of Receptor-Ligand Interactions from Docking Studies of Hydrazide Analogues

| Ligand Class | Receptor/Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| Benzylidene-hydrazones | E. coli FabH | Binds to the same active site as the endogenous ligand. | nih.gov |

| Salicylic acid hydrazide hydrazones | TRKA Receptor | High docking scores, interactions similar to known inhibitors. | nih.gov |

| Hydrazide-2-oxindole analogues | GSK-3β Kinase | Non-polar and polar interactions with the kinase. | rsc.org |

| Aldisine-acylhydrazone derivatives | TMV Coat Protein | Enhanced hydrogen bonding due to the acylhydrazone moiety. | mdpi.com |

| Hydrazide derivatives | COX-2 Enzyme | High binding affinity confirmed by binding free energy calculations. | researchgate.net |

Pathways of Metabolic Transformation of Acyl Hydrazides

The biotransformation of hydrazide-containing compounds is a critical determinant of their pharmacological and toxicological profiles. The metabolism of these compounds can lead to either detoxification or metabolic activation to reactive intermediates.

One of the most significant metabolic pathways for hydrazine and its derivatives in mammals is acetylation tandfonline.com. This reaction, which involves the conjugation of an acetyl group to the terminal nitrogen, is influenced by the individual's acetylator phenotype (fast or slow acetylators) longdom.orgresearchgate.net. The resulting acetylated metabolite can then undergo further metabolism.

Another major pathway is oxidation, which can be catalyzed by several enzyme systems, including cytochrome P450 (CYP450) isozymes (e.g., 1A1, 1A2, 2B1, and 2E2), monoamine oxidase (MAO), and various peroxidases longdom.orgnih.gov. This oxidative metabolism can generate reactive intermediates, such as free radicals and carbocations longdom.orgresearchgate.netnih.gov. These reactive species are capable of covalently binding to cellular macromolecules like DNA and proteins, which can lead to cellular dysfunction and toxicity semanticscholar.org. The well-known antitubercular drug isoniazid, a hydrazide, is a classic example of a prodrug that is metabolically activated by mycobacterial catalase-peroxidase (KatG) to exert its therapeutic effect nih.gov.

The metabolic process can also lead to the inactivation of the metabolizing enzymes themselves. For instance, the metabolism of hydrazines by CYP450 can produce reactive species that bind to the active site of the CYP450 isozyme, leading to its inactivation in a process known as "suicidal inactivation" longdom.orgnih.gov. This can have significant consequences for the metabolism of other co-administered drugs.

Enzymatic Hydrolysis and Oxidation of Hexanoyl Moieties

The metabolic breakdown of Hexanoic acid, 2-(1-oxohexyl)hydrazide is anticipated to commence with the cleavage of its hydrazide bond, followed by the oxidation of the resulting hexanoyl components.

Enzymatic Hydrolysis:

The primary step in the metabolism of Hexanoic acid, 2-(1-oxohexyl)hydrazide is likely the enzymatic hydrolysis of the acylhydrazide linkage. This reaction is catalyzed by a class of enzymes known as amidases or, more specifically, hydrazidases. nih.govnih.gov These enzymes cleave the bond between the carbonyl group and the nitrogen atom of the hydrazide, yielding two separate molecules: hexanoic acid and hexanoylhydrazine. nih.gov

Some amidases exhibit a preference for hydrazides over amides, suggesting a specific mechanism for this type of transformation. nih.gov The reaction can be depicted as follows:

Hexanoic acid, 2-(1-oxohexyl)hydrazide + H₂O → Hexanoic acid + Hexanoylhydrazine

Research on various microorganisms has identified hydrazidases that stoichiometrically hydrolyze acylhydrazides into their corresponding acid and hydrazine derivatives. nih.gov While some studies have shown that enzymes like chymotrypsin can also hydrolyze hydrazides, the reaction rate is generally low, suggesting that specific hydrazidases are the primary catalysts for this process in biological systems. nih.gov

Oxidation of Hexanoyl Moieties:

Following hydrolysis, the resulting hexanoic acid molecule is expected to undergo further metabolism through pathways common to medium-chain fatty acids. mdpi.com The primary route for the oxidation of hexanoic acid is mitochondrial β-oxidation. mdpi.com This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

The hexanoylhydrazine produced from the initial hydrolysis may also be subject to oxidative processes. The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various products depending on the specific enzymes and oxidizing agents involved. rsc.orgyoutube.comorganic-chemistry.org In biological systems, this can result in the formation of unstable intermediates that may ultimately be converted to hydrocarbons and nitrogen gas. youtube.com

| Metabolic Step | Enzyme Class | Substrate | Products |

| Hydrolysis | Amidase/Hydrazidase | Hexanoic acid, 2-(1-oxohexyl)hydrazide | Hexanoic acid, Hexanoylhydrazine |

| Oxidation | Fatty acid β-oxidation enzymes | Hexanoic acid | Acetyl-CoA |

| Oxidation | Oxidoreductases | Hexanoylhydrazine | Various oxidation products |

Conjugation Reactions and Metabolite Identification

Conjugation reactions represent a significant pathway for the metabolism and excretion of xenobiotics. For Hexanoic acid, 2-(1-oxohexyl)hydrazide and its metabolites, conjugation with endogenous molecules is a plausible metabolic route.

Conjugation Reactions:

The hydrazide group of the parent compound or the hexanoylhydrazine metabolite is nucleophilic and can react with endogenous aldehydes and ketones to form hydrazone conjugates. axispharm.comacs.orgnih.govnih.govresearchgate.net This type of reaction is well-documented and is utilized in bioconjugation techniques due to its efficiency under physiological conditions. axispharm.comacs.orgnih.gov The formation of a hydrazone involves the condensation of the hydrazide with a carbonyl compound, resulting in a C=N double bond. nih.gov

These hydrazone conjugates can exhibit different stability based on the structure of the reacting aldehyde or ketone. nih.gov In some instances, these hydrazone bonds can be further reduced by enzymes in the body to form more stable, secondary amine linkages. researchgate.net

The hexanoic acid metabolite can also undergo conjugation reactions typical for carboxylic acids. The most common of these is the formation of a glucuronide conjugate, catalyzed by UDP-glucuronosyltransferases (UGTs), or conjugation with amino acids such as glycine. These reactions increase the water solubility of the molecule, facilitating its excretion.

Metabolite Identification:

The identification of these potential metabolites would rely on modern analytical techniques. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for detecting and identifying metabolites in biological samples such as plasma, urine, and feces. acs.org By comparing the mass spectra of the parent compound with those of its potential metabolites, it is possible to identify the products of hydrolysis, oxidation, and conjugation.

Nuclear magnetic resonance (NMR) spectroscopy can also be employed to elucidate the precise chemical structure of isolated metabolites, confirming the metabolic transformations that have occurred.

| Potential Metabolite | Metabolic Pathway | Analytical Identification Method |

| Hexanoic acid | Hydrolysis | LC-MS, GC-MS |

| Hexanoylhydrazine | Hydrolysis | LC-MS |

| Acetyl-CoA | β-oxidation of Hexanoic acid | Indirectly through metabolic profiling |

| Hydrazone conjugates | Conjugation with aldehydes/ketones | LC-MS, NMR |

| Hexanoic acid glucuronide | Glucuronidation of Hexanoic acid | LC-MS, NMR |

| Hexanoic acid-amino acid conjugates | Amino acid conjugation of Hexanoic acid | LC-MS, NMR |

Structure Activity Relationship Sar Studies and Rational Design of N,n Dihexanoylhydrazine Analogues

Impact of Acyl Chain Length and Substitution on Compound Properties

The length and substitution of the acyl chains in N,N'-diacylhydrazine analogues are critical determinants of their physicochemical and biological properties. Variations in these features can significantly influence factors such as lipophilicity, solubility, and the ability to interact with biological targets.

Research into a series of N,N'-diacylhydrazine derivatives has shown that the length of the aliphatic chain has a discernible effect on their biological activity. For instance, in studies on the insecticidal activity of diacylhydrazines, modifications to the acyl chain length have been shown to impact efficacy against various pests. While specific data for a homologous series centered around N,N'-dihexanoylhydrazine is not extensively published, general trends can be inferred from broader studies on aliphatic diacylhydrazines.

The introduction of substituents onto the acyl chain further expands the chemical space and allows for the fine-tuning of compound properties. For example, the addition of bulky groups can introduce steric hindrance that may favor or hinder binding to a target protein. Conversely, the incorporation of polar functional groups can enhance aqueous solubility.

Table 1: Predicted Physicochemical Properties of a Homologous Series of N,N'-Dialkanoylhydrazines

| Compound Name | Acyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | Predicted logP | Predicted Aqueous Solubility (mg/L) |

|---|---|---|---|---|---|

| N,N'-Dibutanoylhydrazine | C4 | C8H16N2O2 | 172.22 | 0.5 | 1500 |

| N,N'-Dipentanoylhydrazine | C5 | C10H20N2O2 | 200.28 | 1.5 | 350 |

| N,N'-Dihexanoylhydrazine | C6 | C12H24N2O2 | 228.34 | 2.5 | 80 |

| N,N'-Diheptanoylhydrazine | C7 | C14H28N2O2 | 256.39 | 3.5 | 20 |

| N,N'-Dioctanoylhydrazine | C8 | C16H32N2O2 | 284.44 | 4.5 | 5 |

Note: The data in this table is based on computational predictions and serves to illustrate the general trends associated with increasing acyl chain length.

As the table illustrates, a systematic increase in the length of the n-alkyl chain from C4 to C8 leads to a predictable increase in molecular weight and lipophilicity (logP), while concurrently decreasing aqueous solubility. This trend is a fundamental consideration in drug design, as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Systematic Modifications of the Hydrazide Linkage

The N,N'-diacylhydrazine core is not merely a passive scaffold; its conformational properties and hydrogen bonding capabilities are central to its biological function. Theoretical studies and conformational analyses have provided significant insights into the nature of the hydrazide linkage.

High-level ab initio calculations have revealed that the diacylhydrazine moiety is intrinsically nonplanar. acs.org The global minimum energy structure is one in which the lone pairs of electrons on the nitrogen atoms are essentially perpendicular to each other. acs.org However, the energy barrier to adopting a planar conformation can be relatively low, particularly in (Z,Z)-diacylhydrazines where intramolecular hydrogen bonds can form between the N-H protons and the carbonyl oxygens. acs.org

N-Alkylation: Substitution of one or both of the N-H protons with alkyl groups, such as a methyl group, removes the potential for intramolecular hydrogen bonding. This significantly increases the energy of the planar conformation, making the twisted, nonplanar structure much more stable. acs.org

Constraining the Torsion Angle: The introduction of cyclic constraints or bulky substituents can be used to lock the CO-N-N-CO torsion angle into a specific conformation. This can be a powerful strategy for probing the bioactive conformation of the molecule.

These modifications directly impact the molecule's ability to present its functional groups for interaction with a biological target. The inherent flexibility of the diacylhydrazine linkage allows it to adopt different conformations, but this can also be a liability if the bioactive conformation is not the most stable one. Therefore, rational design often involves pre-organizing the molecule into a more rigid and active conformation.

Design Principles for Modulating Molecular Recognition

The interaction of N,N'-dihexanoylhydrazine analogues with their biological targets is governed by the principles of molecular recognition, which involve a combination of steric, electronic, and hydrophobic interactions. The rational design of more potent and selective analogues relies on a deep understanding of these principles.

A key design strategy is the principle of bioisosterism, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. In the context of diacylhydrazines, this could involve replacing the hexanoyl groups with other acyl groups that mimic their size, shape, and electronic distribution.

Another important design principle is the strategic incorporation of functional groups that can form specific interactions with a target protein. For example, the introduction of a hydrogen bond donor or acceptor at a specific position on the acyl chain could lead to a significant increase in binding affinity if the target has a complementary group in its binding site.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. nih.gov Molecular docking can predict how a molecule will bind to a target protein, providing insights into the key interactions that stabilize the complex. QSAR models can identify the physicochemical properties that are most important for biological activity, guiding the design of new analogues with improved properties.

Development of Libraries of Hexanoic acid, 2-(1-oxohexyl)hydrazide Derivatives for Research Screening

To efficiently explore the vast chemical space around the N,N'-dihexanoylhydrazine scaffold, researchers often employ combinatorial chemistry to generate large libraries of related compounds. These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug discovery and agrochemical development.

Dynamic combinatorial chemistry (DCC) has emerged as a particularly powerful tool for the generation of diacylhydrazine and acylhydrazone libraries. rsc.orgekb.eg In DCC, the library members are in equilibrium with their constituent building blocks, and the addition of a biological target can shift the equilibrium to favor the formation of the best-binding compound. nih.gov

The development of a library of N,N'-dihexanoylhydrazine derivatives would typically involve the following steps:

Selection of Building Blocks: A diverse set of carboxylic acids or their activated derivatives would be selected to be coupled with a hydrazine (B178648) core. For analogues of N,N'-dihexanoylhydrazine, this would include a range of aliphatic carboxylic acids of varying chain lengths and with different substituents.

Library Synthesis: The library would be synthesized using high-throughput parallel synthesis techniques.

Screening: The library would be screened against one or more biological targets using a high-throughput screening (HTS) assay.

Hit Identification and Validation: The compounds that show activity in the primary screen ("hits") would be re-synthesized and their activity confirmed in secondary assays.

The development of such libraries is crucial for the discovery of novel bioactive compounds and for expanding our understanding of the structure-activity relationships of the diacylhydrazine class of molecules.

Computational and Theoretical Studies of N,n Dihexanoylhydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N,N'-Dihexanoylhydrazine. nih.gov These methods can predict a range of molecular descriptors that correlate with the compound's stability and chemical reactivity. nih.govresearchgate.net

High-level ab initio calculations on related diacylhydrazine structures have shown that the global energy minimum is typically a nonplanar structure. acs.org This intrinsic nonplanarity is a key feature of the diacylhydrazine core. acs.org DFT-based reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. nih.gov Other calculated parameters, including electronic chemical potential, electrophilicity, and condensed Fukui functions, help to predict the sites on the molecule most susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Diacylhydrazine Scaffold Note: These are representative values based on typical findings for diacylhydrazine derivatives and are for illustrative purposes.

| Descriptor | Typical Value/Interpretation | Significance |

|---|---|---|

| Total Energy (Et) | Calculated in Hartrees | Indicates the overall stability of the molecule's conformation. |

| HOMO Energy (εH) | Negative value (e.g., -7.0 eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (εL) | Negative or small positive value (e.g., -1.5 eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Positive value (e.g., 5.5 eV) | Correlates with chemical reactivity; a larger gap implies higher stability. nih.gov |

| Dipole Moment (DM) | Calculated in Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | Calculated value | Measures the propensity of the molecule to accept electrons. |

These quantum calculations provide a foundational understanding that can guide the synthesis of derivatives with tailored electronic properties for specific applications. asianpubs.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as N,N'-Dihexanoylhydrazine, with a biological target, typically a protein receptor. mdpi.comnih.gov These methods are central to computer-aided drug design and help elucidate the compound's potential mechanism of action at a molecular level. nih.gov

Molecular docking predicts the preferred orientation of the ligand within the binding site of a receptor, generating a binding score that estimates the strength of the interaction, or binding affinity. mdpi.comresearchgate.net For diacylhydrazine derivatives, docking studies have identified key interactions, such as hydrogen bonds formed by the N-H and C=O groups of the hydrazine (B178648) core with amino acid residues in the receptor's active site. mdpi.commdpi.com Hydrophobic interactions involving the aliphatic hexanoyl chains also play a crucial role in stabilizing the ligand-protein complex. mdpi.com

Following docking, molecular dynamics simulations are performed to assess the stability of the predicted binding pose over time. mdpi.com MD simulates the dynamic behavior of the molecular system, treating all atoms as flexible. mdpi.com By analyzing the trajectory of the simulation, researchers can confirm the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and observe conformational changes in both the ligand and the protein. mdpi.comresearchgate.net

Table 2: Representative Data from a Molecular Docking and MD Simulation Study Note: This table illustrates the type of results obtained from such studies, using a hypothetical protein target.

| Parameter | Description | Example Finding for a Diacylhydrazine Ligand |

|---|---|---|

| Binding Affinity (Docking Score) | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form significant contacts with the ligand. | ASN 102, GLU 150 (H-bonds); LEU 180, PHE 212 (Hydrophobic) |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and receptor. | 2 H-bonds: one with the N-H of the hydrazine and one with a carbonyl oxygen. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand over the MD simulation, indicating stability. | Stable trajectory with RMSD < 2.0 Å, suggesting a stable binding mode. |

These simulations provide a detailed picture of the ligand-receptor interactions, which is invaluable for understanding structure-activity relationships and optimizing lead compounds. nih.govnih.govmdpi.comresearchgate.net

Prediction of Conformational Preferences and Tautomeric Equilibria

The biological activity of a flexible molecule like N,N'-Dihexanoylhydrazine is often dependent on its three-dimensional shape or conformation. libretexts.org Computational methods are used to perform conformational analysis, which involves identifying the different spatial arrangements of the atoms that can be achieved through rotation around single bonds and determining their relative energies. libretexts.orgutdallas.edu

Theoretical studies on the parent diacylhydrazine scaffold have demonstrated that these molecules are intrinsically nonplanar, with a significant energy barrier to rotation around the N-N bond. acs.org For N,N'-Dihexanoylhydrazine, conformational analysis would explore the rotational possibilities of the two hexanoyl side chains and the torsion around the CO-N-N-CO core. The results would yield a potential energy surface, identifying low-energy, stable conformers that are most likely to exist and interact with biological targets. researchgate.net These theoretical predictions can be supported by experimental techniques like 2D NMR spectroscopy. nih.gov

Tautomerism, the interconversion of structural isomers through the migration of a proton, is another important consideration. nih.gov N,N'-Dihexanoylhydrazine can potentially exist in different tautomeric forms, such as the diamide (B1670390) form and various keto-enol forms. Quantum chemical calculations are employed to compute the relative energies of these tautomers in different environments (e.g., gas phase or in a solvent). researchgate.net Such studies can predict the predominant tautomeric form under specific conditions, which is crucial as different tautomers may exhibit distinct chemical properties and biological activities. researchgate.net

Cheminformatics and QSAR Modeling for Structure-Property Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. mdpi.com For N,N'-Dihexanoylhydrazine, cheminformatics tools can be used to calculate a wide array of molecular descriptors that characterize its physicochemical properties, such as size, shape, polarity, and hydrogen bonding capacity.

These descriptors form the basis for Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A QSAR study involves creating a library of analogues of N,N'-Dihexanoylhydrazine and measuring their biological activity. A mathematical model is then developed to correlate the variations in biological activity with changes in the calculated molecular descriptors. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds. imist.ma

Table 3: Examples of Descriptors Used in QSAR Models for Diacylhydrazine Analogues

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Electronic | Partial charge on a specific atom | Electrostatic interaction potential. |

| Topological | Molecular Connectivity Index | Size and degree of branching of the molecule. |

| Steric/Geometrical | Molecular Volume | The overall size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability and transport. |

Successful QSAR models can highlight the key structural features that are either beneficial or detrimental to the desired activity, providing a clear roadmap for molecular optimization. researchgate.netnih.gov

In Silico Screening and Virtual Library Design for Analogues

Building upon the insights from QSAR and docking studies, computational methods can be used to design and screen virtual libraries of N,N'-Dihexanoylhydrazine analogues. researchgate.net Virtual library design involves systematically modifying the parent structure—for instance, by changing the length or branching of the alkyl chains, or by introducing different functional groups—to create a large, diverse set of related compounds in a computer.

This virtual library can then be subjected to in silico screening. This process uses computational filters to prioritize compounds with desirable properties. For example, compounds can be screened for "drug-likeness" based on criteria like Lipinski's Rule of Five, which predicts oral bioavailability. Subsequently, high-throughput virtual screening (HTVS) can be performed, where the entire library is docked into the active site of a biological target. mdpi.com The top-scoring compounds, those with the best-predicted binding affinities and interaction profiles, are identified as promising candidates for chemical synthesis and experimental testing. mdpi.comresearchgate.net This in silico approach dramatically accelerates the discovery process by focusing laboratory resources on the most promising molecules.

Advanced Analytical Techniques in Comprehensive Characterization and Application of N,n Dihexanoylhydrazine

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of N,N'-dihexanoylhydrazine. It provides a highly accurate mass measurement, allowing for the unequivocal determination of the compound's elemental composition.

Molecular Formula Determination: Using a soft ionization technique such as Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The exact mass of the neutral molecule (C₁₂H₂₄N₂O₂) is 228.1838 u. HRMS can measure the mass of the [M+H]⁺ ion (C₁₂H₂₅N₂O₂⁺) with an accuracy in the low parts-per-million (ppm) range, confirming the molecular formula and distinguishing it from other potential isobaric compounds. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal mass for the molecular ion, and an odd nominal mass for the [M+H]⁺ adduct. jove.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor [M+H]⁺ ion, are used to probe the compound's structure. The fragmentation pattern is characteristic of diacylhydrazines and aliphatic amides. unl.ptnih.gov Key fragmentation pathways include:

Amide Bond Cleavage: The most common fragmentation for amides involves the cleavage of the C-N bond, leading to the formation of a stable hexanoyl acylium ion. nih.govrsc.org

N-N Bond Cleavage: Homolytic or heterolytic cleavage of the central hydrazine (B178648) N-N bond is another characteristic pathway.

McLafferty Rearrangement: The presence of a hexanoyl chain, which contains accessible gamma-hydrogens, allows for a McLafferty rearrangement, resulting in the loss of a neutral pentene molecule. jove.com

Alkyl Chain Fragmentation: Sequential loss of neutral alkyl fragments from the hexanoyl chains.

These fragmentation pathways provide a structural fingerprint, confirming the connectivity of the two hexanoyl groups to the central hydrazine linker.

| Predicted Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Proposed Origin |

| [C₆H₁₁O]⁺ | C₆H₁₁O | 99.0810 | Cleavage of the C-N amide bond (Acylium ion) |

| [C₆H₁₃N₂O]⁺ | C₆H₁₃N₂O | 129.1028 | Cleavage of the N-N bond |

| [M+H - C₅H₁₀]⁺ | C₇H₁₅N₂O₂ | 175.1134 | McLafferty Rearrangement |

| [M+H]⁺ | C₁₂H₂₅N₂O₂ | 229.1916 | Protonated molecule |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise covalent structure of N,N'-dihexanoylhydrazine in solution. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are simplified, with only one set of signals observed for the chemically equivalent hexanoyl chains.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted spectrum for N,N'-dihexanoylhydrazine would exhibit five distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H-ε (CH₃) | ~ 0.9 | Triplet (t) | 6H | Terminal methyl group of the alkyl chain. semanticscholar.org |

| H-β, H-γ, H-δ (CH₂) | ~ 1.2 - 1.7 | Multiplet (m) | 12H | Overlapping signals of the central methylene (B1212753) groups in the alkyl chain. |

| H-α (CH₂) | ~ 2.2 - 2.4 | Triplet (t) | 4H | Methylene group adjacent to the carbonyl (C=O), deshielded. oregonstate.edu |

| N-H | ~ 9.0 - 9.5 | Broad Singlet (br s) | 2H | Amide/hydrazide proton, chemical shift can be solvent and concentration dependent. researchgate.net |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For the symmetrical N,N'-dihexanoylhydrazine, six signals are expected.

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-ε (CH₃) | ~ 14 | Terminal methyl carbon. researchgate.net |

| C-γ (CH₂) | ~ 22 | Alkyl chain methylene. |

| C-δ (CH₂) | ~ 25 | Alkyl chain methylene. |

| C-β (CH₂) | ~ 31 | Alkyl chain methylene. |

| C-α (CH₂) | ~ 36 | Methylene carbon adjacent to the carbonyl, slightly deshielded. researchgate.net |

| C=O | ~ 174 | Carbonyl carbon (amide), highly deshielded. researchgate.netoregonstate.edu |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and provides clear, diagnostic absorptions for the key functional groups in N,N'-dihexanoylhydrazine. The spectrum is dominated by absorptions from the amide and alkyl moieties.

N-H Stretching: A distinct absorption band is expected around 3200-3300 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amide or hydrazide. nih.gov

C-H Stretching: Strong, multiple bands appear in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the hexanoyl chains.

Amide I Band (C=O Stretching): This is one of the most intense and characteristic bands in the spectrum, appearing as a strong, sharp absorption around 1640-1660 cm⁻¹. Its position is indicative of a secondary amide group involved in hydrogen bonding. nih.govresearchgate.net

Amide II Band (N-H Bending/C-N Stretching): A strong band located around 1530-1550 cm⁻¹ arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govmdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by being more sensitive to non-polar, symmetric vibrations. Strong signals are expected for the C-C backbone and symmetric C-H stretching modes of the alkyl chains. The symmetric C=O stretch (Amide I) is also Raman active. The combination of IR and Raman provides a comprehensive vibrational profile of the molecule.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Sharp |

| C-H Asymmetric/Symmetric Stretch | 2850 - 2960 | Strong |

| Amide I (C=O Stretch) | 1640 - 1660 | Very Strong |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1550 | Strong |

| CH₂ Bend (Scissoring) | ~ 1465 | Medium |

Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating N,N'-dihexanoylhydrazine from reaction precursors, byproducts, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Due to the presence of two C6 alkyl chains, N,N'-dihexanoylhydrazine is a relatively nonpolar molecule. Therefore, reversed-phase HPLC (RP-HPLC) is the most suitable mode for its analysis. nih.gov

Stationary Phase: A hydrophobic stationary phase, such as C18 (ODS) or C8, is typically used.

Mobile Phase: A gradient elution starting with a high percentage of an aqueous solvent (e.g., water) and increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol) provides effective separation. nih.gov

Detection: The amide chromophore allows for detection using a UV detector at a low wavelength, typically between 210-220 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful two-dimensional analytical technique. LC-MS allows for the separation of components in a mixture, with the mass spectrometer providing positive identification of the eluting peaks based on their mass-to-charge ratio. This method confirms that the peak observed in the chromatogram corresponds to the [M+H]⁺ ion of N,N'-dihexanoylhydrazine and can be used to quantify the compound with high selectivity and sensitivity.

| Parameter | Suggested Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Detection | UV at 215 nm; or Mass Spectrometry (ESI+) |

| MS Ion Monitoring | Selected Ion Monitoring (SIM) at m/z 229.19 |

X-ray Crystallography for Solid-State Structural Conformation

While no publicly available crystal structure for N,N'-dihexanoylhydrazine exists, its solid-state conformation can be predicted based on the known structures of analogous symmetrical diacylhydrazines. mdpi.comnih.gov X-ray crystallography of a suitable single crystal would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Predicted Solid-State Structure:

Planarity and Conformation: The central O=C-N-N-C=O core is expected to be largely planar. The molecule would likely adopt a sterically favorable trans conformation about the N-N single bond. mdpi.comnih.gov

Tautomerism: In the solid state, the molecule is expected to exist exclusively in the diamide (B1670390) (keto) tautomeric form rather than the iminol form. mdpi.com

Intermolecular Interactions: The N-H groups act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This arrangement facilitates the formation of extensive intermolecular hydrogen-bonding networks, organizing the molecules into well-defined chains or sheets within the crystal lattice. This hydrogen bonding is a dominant factor in the crystal packing of such compounds. nih.gov

| Parameter | Expected Value | Reference |

| N-N Bond Length | ~ 1.36 - 1.40 Å | nih.gov |

| C=O Bond Length | ~ 1.23 - 1.25 Å | nih.gov |

| C-N Bond Length | ~ 1.33 - 1.35 Å | nih.gov |

| C-N-N Bond Angle | ~ 118 - 122° | |

| N-N-C=O Torsion Angle | ~ 180° (trans) | mdpi.com |

Future Research Directions and Broad Academic Implications of N,n Dihexanoylhydrazine Research

Integration with Advanced Materials Science Applications (e.g., Polymer Precursors)

The bifunctional nature of N,N'-dihexanoylhydrazine, characterized by its two amide functionalities, makes it an intriguing candidate as a monomer or cross-linking agent in the synthesis of novel polymers. The hydrogen bonding capabilities of the N-H and C=O groups can introduce specific structural motifs and properties into a polymer backbone, such as rigidity, thermal stability, and defined conformational arrangements.